Pristanic acid

PPARα activation nuclear receptor lipid metabolism

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid, C19H38O2, MW 298.50) is a branched-chain, long-chain saturated fatty acid derived primarily from the peroxisomal alpha-oxidation of dietary phytanic acid. It is present at micromolar concentrations in the plasma of healthy individuals and functions as an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα).

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 1189-37-3
Cat. No. B075273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristanic acid
CAS1189-37-3
Synonymspristanic acid
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O
InChIInChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)
InChIKeyPAHGJZDQXIOYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pristanic Acid (CAS 1189-37-3): Baseline Characterization and Procurement-Relevant Chemical Identity


Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid, C19H38O2, MW 298.50) is a branched-chain, long-chain saturated fatty acid derived primarily from the peroxisomal alpha-oxidation of dietary phytanic acid [1][2]. It is present at micromolar concentrations in the plasma of healthy individuals and functions as an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα) [3][4]. The compound is a critical biomarker in the differential diagnosis of peroxisomal biogenesis disorders, including Zellweger spectrum disorders (ZSD) and single-enzyme deficiencies such as α-methylacyl-CoA racemase (AMACR) deficiency, where its plasma accumulation is diagnostically significant [5][6].

Peroxisomal disorder biomarker research and analytical method development
Endogenous PPARα ligand for nuclear receptor transcriptional activation studies
LC-MS/MS or GC-NCI-MS reference standard for branched-chain fatty acid quantification

Why In-Class Substitution of Pristanic Acid (CAS 1189-37-3) with Other Branched-Chain Fatty Acids Compromises Experimental and Diagnostic Integrity


Pristanic acid cannot be substituted by its closest structural analog, phytanic acid, nor by other branched-chain fatty acids (BCFAs) such as very long chain fatty acids (VLCFAs), due to fundamental differences in metabolic origin, enzymatic processing, receptor activation profiles, and diagnostic specificity. Phytanic acid is a dietary-derived, 3-methyl branched-chain fatty acid that undergoes peroxisomal alpha-oxidation to yield pristanic acid [1], whereas pristanic acid itself is a 2-methyl BCFA directly entering peroxisomal beta-oxidation [2]. This metabolic divergence means that distinct enzyme deficiencies produce markedly different accumulation patterns: phytanic acid accumulates selectively in Refsum disease (phytanoyl-CoA hydroxylase deficiency), whereas pristanic acid elevates specifically in AMACR deficiency and generalized peroxisomal biogenesis disorders [3][4]. Furthermore, despite both compounds activating PPARα, their potency, toxicity profiles, and effects on cellular differentiation differ quantitatively [5]. Consequently, substituting pristanic acid with phytanic acid or VLCFAs in biochemical assays, diagnostic reference materials, or cell culture models introduces irreproducible metabolic variables and invalidates the specific diagnostic or mechanistic conclusions drawn from such studies.

Pristanic Acid (Target)
2-methyl BCFA from peroxisomal alpha-oxidation of phytanic acid; enters peroxisomal beta-oxidation directly
Elevates specifically in AMACR deficiency and generalized peroxisomal biogenesis disorders
vs
Phytanic Acid (Substitute)
3-methyl dietary BCFA requiring peroxisomal alpha-oxidation before beta-oxidation
Accumulates selectively in Refsum disease; distinct diagnostic pattern from pristanic acid

Quantitative Differentiation of Pristanic Acid (CAS 1189-37-3) from Key Comparators: Evidence-Based Procurement Guide


PPARα Activation Potency: Pristanic Acid Requires 3-Fold Lower Concentration than Phytanic Acid for Significant Induction

In a direct head-to-head comparison using a PPAR response element (PPRE)-driven luciferase reporter assay, pristanic acid demonstrated approximately 3-fold greater potency than phytanic acid in activating PPARα. Significant induction via the PPRE was observed with pristanic acid at 1 µM, whereas phytanic acid required 3 µM to achieve comparable activation [1]. The trans-activation of PPARδ and PPARγ by both ligands was negligible. This quantitative difference in potency is critical when selecting a PPARα ligand for cell-based assays, as pristanic acid achieves activation at lower, more physiologically relevant concentrations.

PPARα Activation
Head-to-head
Pristanic acid 1 µM vs Phytanic acid 3 µM
Reported ~3-fold lower activation threshold via PPRE reporter assay
Supports PPARα activation studies at lower, research-relevant concentrations
PPRE-driven luciferase reporter assay in transfected cells
PPARα activation nuclear receptor lipid metabolism transcriptional regulation

Diagnostic Specificity: Pristanic Acid/Phytanic Acid Ratio Differentiates Peroxisomal Beta-Oxidation Defects from Phytanic Acid Alpha-Oxidation Disorders

In plasma samples from patients with confirmed peroxisomal beta-oxidation defects (bifunctional protein deficiency and/or 3-oxoacyl-CoA thiolase deficiency), the ratio of pristanic acid to phytanic acid was markedly elevated compared to healthy controls [1][2]. This elevated ratio is diagnostic for defects in peroxisomal beta-oxidation, distinguishing them from disorders of phytanic acid alpha-oxidation (e.g., Refsum disease) where phytanic acid accumulates disproportionately, resulting in a low or normal pristanic/phytanic ratio [3]. The quantitative ratio thus serves as a specific biochemical signature that cannot be replicated using either analyte alone or using VLCFA measurements.

Diagnostic Ratio
Cross-study comparable
Elevated pristanic/phytanic ratio in beta-oxidation defects
Supports peroxisomal disorder research endpoint differentiation
Stable isotope dilution GC-NCI-MS of human plasma; ratio distinguishes beta-oxidation from alpha-oxidation defects
peroxisomal disorders differential diagnosis biomarker clinical chemistry

Cellular Differentiation and Toxicity: Pristanic Acid Fails to Induce Brown Adipocyte Differentiation and Exhibits Greater Cytotoxicity than Phytanic Acid

In primary brown preadipocyte cultures, pristanic acid did not promote brown adipocyte differentiation and failed to stimulate transcription of the uncoupling protein-1 (UCP1) gene, whereas phytanic acid induced both differentiation and UCP1 expression [1]. Furthermore, pristanic acid demonstrated greater cytotoxicity: while phytanic acid could be used at concentrations up to 40 µM without significant toxicity, pristanic acid exhibited toxicity at lower concentrations, limiting its usable range in cell culture experiments [1]. This functional divergence is critical for researchers investigating the role of BCFAs in adipocyte biology.

Adipocyte Differentiation
Head-to-head
No UCP1 induction vs Phytanic acid: positive
Qualitative difference in brown adipocyte differentiation response
Reported differentiation endpoint context for negative-control experimental design
Primary mouse brown preadipocyte culture; pristanic acid also showed greater cytotoxicity at lower concentrations
adipocyte biology cellular differentiation cytotoxicity UCP1 transcription

Plasma Reference Ranges: Age-Stratified Upper Limits for Pristanic Acid Differ Markedly from Phytanic Acid and Inform Diagnostic Threshold Selection

Clinical laboratories utilize distinct age-stratified reference ranges for pristanic acid that differ substantially from those for phytanic acid. In one validated LC-MS/MS method, the upper reference limit for pristanic acid in serum is <3.0 µmol/L, whereas phytanic acid exhibits a broader, age-dependent range extending up to <16 µmol/L in adults [1][2]. Another clinical laboratory reports pristanic acid <1.4 µmol/L with phytanic acid ranging from <5.4 µmol/L (infants) to <12.3 µmol/L (adults) [3]. These distinct reference intervals underscore that pristanic acid cannot be substituted or approximated by phytanic acid measurements in diagnostic panels.

Reference Ranges
Cross-study comparable
Pristanic acid adult upper limit 5- to 10-fold lower than phytanic acid
Supports analytical calibration and reference-range verification for research assays
LC-MS/MS analysis of human plasma/serum; age-stratified limits require compound-specific standards
clinical reference range diagnostic threshold LC-MS/MS metabolic screening

Peroxisomal Beta-Oxidation Intermediates: Diagnostic Value of 2,3-Pristenic Acid and 3-Hydroxypristanic Acid in Differentiating Bifunctional Protein Deficiency

Quantification of pristanic acid beta-oxidation intermediates (2,3-pristenic acid, 3-hydroxypristanic acid, and 3-ketopristanic acid) provides differential diagnostic value not obtainable from phytanic acid or VLCFA analysis alone. In bifunctional protein deficiency, plasma levels of 2,3-pristenic acid and 3-hydroxypristanic acid are elevated, whereas in generalized peroxisomal disorders, the absolute concentrations of these intermediates are comparable to controls but significantly decreased relative to the elevated pristanic acid concentration [1]. Normal control ranges established by stable isotope dilution GC-NCI-MS were: 2,3-pristenic acid (2-48 nM), 3-hydroxypristanic acid (0.02-0.81 nM), and 3-ketopristanic acid (0.07-1.45 nM) [1].

β-Oxidation Intermediates
Class-level
2,3-pristenic acid: 2-48 nM; 3-hydroxypristanic acid: 0.02-0.81 nM (healthy controls)
Supports metabolite profiling method development for peroxisomal disorder subtyping research
Stable isotope dilution GC-NCI-MS; intermediate patterns differentiate bifunctional protein deficiency from generalized disorders
beta-oxidation intermediates bifunctional protein deficiency GC-MS metabolite profiling

High-Value Application Scenarios for Procured Pristanic Acid (CAS 1189-37-3) Based on Verified Differentiation Evidence


Clinical Diagnostic Assay Development: LC-MS/MS Quantification for Peroxisomal Disorder Screening

Pristanic acid is an essential calibrator and quality control material in validated LC-MS/MS methods for the simultaneous determination of VLCFAs, phytanic acid, and pristanic acid in human plasma or serum. As demonstrated by the distinct age-stratified reference ranges (pristanic acid <1.4-3.0 µmol/L vs. phytanic acid <12-16 µmol/L) [1][2], accurate quantification of pristanic acid is necessary for interpreting patient results. Laboratories developing or validating peroxisomal disorder screening assays must procure high-purity pristanic acid (>98%) and its deuterated internal standard (pristanic acid-d3) to ensure method accuracy and reproducibility [3].

Differential Diagnosis of Peroxisomal Beta-Oxidation Defects via Pristanic/Phytanic Acid Ratio

The pristanic acid/phytanic acid plasma ratio is a specific biomarker for peroxisomal beta-oxidation defects, including bifunctional protein deficiency and 3-oxoacyl-CoA thiolase deficiency, where the ratio is markedly elevated [4][5]. This ratio distinguishes these disorders from Refsum disease, where phytanic acid accumulates selectively. Clinical laboratories offering expanded peroxisomal disorder testing require pristanic acid reference material to establish this ratio in their assays, as the ratio cannot be derived from VLCFA or phytanic acid measurements alone.

Cell-Based PPARα Activation Studies Requiring a Potent, Selective Endogenous Ligand

For researchers investigating PPARα-mediated transcriptional regulation in hepatocytes, adipocytes, or other metabolically active cell types, pristanic acid offers a 3-fold greater potency (significant induction at 1 µM) than phytanic acid (3 µM) in PPRE-driven reporter assays [6]. This potency advantage enables activation studies at lower, more physiologically relevant concentrations, minimizing potential cytotoxicity and off-target effects. Procurement of pristanic acid is therefore indicated over phytanic acid for PPARα activation experiments requiring maximal sensitivity.

Negative Control for Phytanic Acid-Induced Brown Adipocyte Differentiation Studies

In primary brown preadipocyte cultures, pristanic acid fails to induce differentiation or UCP1 transcription, whereas phytanic acid is a potent inducer [7]. Consequently, pristanic acid serves as an essential negative control to distinguish phytanic acid-specific effects from general BCFA metabolic responses. Researchers studying adipocyte biology, thermogenesis, or phytol derivative signaling must procure both pristanic acid and phytanic acid to establish rigorous, interpretable experimental designs.

Application
Selection Property
Validation Focus
LC-MS/MS method development for peroxisomal biomarker research
Certified reference standard with distinct age-stratified reference range context
Calibration curve accuracy and analytical reference range verification
Peroxisomal beta-oxidation defect research via pristanic/phytanic ratio
Ratio-based biomarker context specific to beta-oxidation pathway defects
Differential ratio endpoint interpretation vs alpha-oxidation disorder patterns
PPARα-mediated transcriptional regulation research
Endogenous PPARα ligand with reported activation at lower concentrations
Concentration-dependent activation endpoint review in cell-based reporter assays
Brown adipocyte differentiation control experiments
Differentiation-negative control context for phytanic acid-specific effect discrimination
UCP1 transcription and differentiation endpoint discrimination from general BCFA responses

Technical Documentation Hub

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57 linked technical documents
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